Cndt-squalene
Description
Structure
2D Structure
Properties
CAS No. |
151868-50-7 |
|---|---|
Molecular Formula |
C34H49NO4S2 |
Molecular Weight |
599.9 g/mol |
IUPAC Name |
2-nitro-5-[[(4Z,8Z,12Z,16Z)-5,9,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]disulfanyl]benzoic acid |
InChI |
InChI=1S/C34H49NO4S2/c1-26(2)13-9-15-28(4)17-11-19-30(6)21-12-20-29(5)18-10-16-27(3)14-7-8-24-40-41-31-22-23-33(35(38)39)32(25-31)34(36)37/h13-14,17-18,21-23,25H,7-12,15-16,19-20,24H2,1-6H3,(H,36,37)/b27-14-,28-17-,29-18-,30-21- |
InChI Key |
LOFWGUHSPHTEBG-RBTKMAPZSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O)C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O)C)C)C)C)C |
Synonyms |
3-carboxy-4-nitrophenyldithio-1,1',2-trisnorsqualene CNDT-squalene |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Cndt Squalene
Retrosynthetic Analysis for Complex Squalene (B77637) Scaffolds
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, thereby designing a viable forward synthetic route. For a complex, functionalized molecule like Cndt-squalene, this process is essential.
The structure of this compound features three key components: a truncated squalene backbone (trisnorsqualene), a disulfide bridge, and an aromatic nitrophenyl group. A logical retrosynthetic strategy would begin by disconnecting the most reactive and synthetically accessible bonds.
Key Disconnections for this compound:
Disulfide Bond Cleavage: The disulfide linkage is a prime candidate for disconnection. This bond can be retrosynthetically cleaved to reveal two thiol-containing fragments: a trisnorsqualene thiol and 5-mercapto-2-nitrobenzoic acid. This is a common and reliable transformation in organic synthesis.
Squalene Backbone Degradation: The trisnorsqualene thiol precursor would likely be derived from squalene itself. This implies a synthetic route involving the oxidative cleavage of squalene's terminal double bond to shorten the chain and introduce a functional group handle, such as a hydroxyl or halide, which can then be converted to a thiol. Research into squalene derivatives has alluded to methods of squalene degradation to create functionalized analogs. researchgate.net
Aromatic Functionalization: The 5-mercapto-2-nitrobenzoic acid precursor is a functionalized aromatic compound. Its synthesis would stem from simpler benzene (B151609) derivatives, involving standard aromatic chemistry such as nitration, carboxylation, and introduction of the thiol group.
This analysis provides a plausible pathway that relies on established chemical transformations to assemble the final this compound molecule.
Targeted Functionalization and Modification Methodologies for this compound Analogs
The core structure of this compound serves as a scaffold that can be systematically modified to create a diverse library of analogs. These analogs are crucial for probing enzyme-substrate interactions, mapping active sites, and developing more potent or selective inhibitors.
This compound is inherently a reporter molecule; the nitrophenyl group is chromophoric, allowing for spectrophotometric monitoring during biochemical assays. nih.gov Further modifications can introduce other types of reporter groups or sites for bioconjugation.
Fluorescent Labeling: The aromatic ring of this compound could be exchanged for or further derivatized with a fluorescent tag (e.g., a coumarin (B35378) or fluorescein (B123965) moiety). This would enable the use of more sensitive fluorescence-based detection methods.
Bioconjugation Handles: Functional groups such as alkynes or azides could be incorporated into the squalene backbone. These groups are bio-orthogonal and can be used for "click chemistry" reactions, allowing the this compound analog to be covalently attached to proteins or other biomolecules. A general approach to functionalizing squalene involves modifying its double bonds, which could be adapted for this purpose. mdpi.com For instance, a hexathiolated squalene derivative (SQ6SH) has been synthesized, demonstrating that multiple functional groups can be added to the squalene backbone. mdpi.com
Squalene has six double bonds, each capable of existing in either an (E) or (Z) configuration. While natural squalene is the all-(E) isomer, synthetic methods can produce a mixture of isomers. google.com The stereochemistry of the squalene backbone is critical for its interaction with enzymes like oxidosqualene cyclase.
The synthesis of stereochemically pure isomers of this compound would be a powerful tool for understanding the precise conformational requirements of the enzyme's active site. This would necessitate a stereoselective synthesis approach.
Claisen Rearrangement: A simple and stereoselective version of the Claisen rearrangement has been successfully used to synthesize trans-trisubstituted olefinic bonds, a key structural feature of squalene. acs.org This method could be adapted to build the trisnorsqualene backbone of this compound with defined stereochemistry at each double bond.
Wittig-Horner Reaction: This reaction is another powerful tool for forming double bonds with high stereoselectivity and has been employed in squalene synthesis. google.com By carefully choosing the reaction conditions and reagents, specific isomers of the this compound backbone could be targeted.
The table below summarizes potential modifications to the this compound scaffold and their research applications.
| Modification Type | Example Functional Group/Tag | Synthetic Approach | Research Application |
| Fluorescent Labeling | Fluorescein, Rhodamine | Substitution of the nitrophenyl group with a fluorescent dye. | High-sensitivity tracking in cellular localization studies. |
| Bioconjugation | Alkyne, Azide | Addition across a double bond on the squalene backbone. | Covalent linking to proteins for pull-down assays. |
| Isomeric Variation | (Z)-isomers at specific double bonds | Stereoselective Wittig-Horner or Claisen rearrangement. | Probing the conformational requirements of enzyme active sites. |
| Chain Length Variation | Tetranor- or dinorsqualene | Controlled oxidative cleavage of squalene. | Investigating the impact of lipid tail length on binding affinity. |
Advanced Chemical Synthesis Techniques for Squalene Derivatives
The synthesis of complex molecules like this compound can be enhanced by leveraging modern synthetic technologies that offer improved efficiency, selectivity, and scalability.
Enzymes offer unparalleled regio- and stereoselectivity, making them powerful tools in organic synthesis. A chemo-enzymatic approach, which combines traditional chemical steps with biocatalytic transformations, is particularly well-suited for complex natural product synthesis. beilstein-journals.orgresearchgate.netnih.gov
Enzymatic Desymmetrization: An enzyme could be used in the early stages to selectively modify one of the two identical halves of a squalene-like precursor, creating a chiral intermediate that guides the stereochemistry of subsequent steps.
Late-Stage Functionalization: Enzymes such as P450 monooxygenases could be used to introduce hydroxyl groups at specific, unactivated C-H bonds on the trisnorsqualene backbone—a transformation that is extremely challenging with conventional chemistry. beilstein-journals.org These hydroxylated analogs could then be further functionalized.
Enzyme-Catalyzed Ligation: Lipases or other hydrolases can be used in reverse to catalyze the formation of ester or amide bonds under mild conditions, potentially for attaching reporter groups.
The table below outlines a hypothetical chemo-enzymatic route to a this compound analog.
| Synthetic Step | Catalyst/Reagent | Transformation | Advantage |
| 1. Backbone Synthesis | Chemical (e.g., Wittig) | Assembly of a symmetric trisnorsqualene diol. | Control over chain length and initial stereochemistry. |
| 2. Desymmetrization | Lipase | Selective acylation of one hydroxyl group. | Creation of a chiral, non-symmetric intermediate. |
| 3. Functionalization | Chemical (e.g., Appel reaction) | Conversion of the remaining hydroxyl to a thiol. | Introduction of the key thiol functionality. |
| 4. Disulfide Formation | Chemical (Oxidation) | Coupling with 5-mercapto-2-nitrobenzoic acid. | Formation of the final this compound analog. |
Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. beilstein-journals.orgcam.ac.uk These features are highly beneficial for the multi-step synthesis of research molecules like this compound.
Generation of Unstable Intermediates: Flow reactors allow for the in-situ generation and immediate use of highly reactive or unstable intermediates that would be difficult to handle in a batch process. beilstein-journals.org
Process Optimization: Automated flow systems enable rapid screening of reaction conditions (temperature, pressure, catalyst loading) to quickly identify the optimal parameters for each step of the synthesis.
Scalable Production: Once a synthetic route is established, a flow chemistry setup can be run continuously to produce larger quantities of this compound and its analogs for extensive biochemical and preclinical studies, a process that is often challenging with batch synthesis. For example, flow chemistry has been applied to the synthesis of agrochemicals, demonstrating its utility in producing complex molecules efficiently.
The integration of these advanced synthetic techniques holds great promise for accelerating the discovery and development of novel squalene-based chemical probes, enabling deeper insights into complex biological systems.
Purification and Homogeneity Assessment of Synthetic this compound
The successful synthesis of 3-carboxy-4-nitrophenyl-dithio-1,1',2-trisnorsqualene (this compound) yields a crude product that contains not only the target molecule but also unreacted starting materials, reagents, and side-products. Therefore, a multi-step purification process is essential to isolate this compound with a high degree of purity. Following purification, a rigorous assessment of its homogeneity is required to confirm the identity and establish the purity of the final compound before its use in further applications, such as in biochemical assays. nih.govresearchgate.net
Purification Strategies for this compound
Given the unique chemical structure of this compound—comprising a lipophilic squalene-like tail, a disulfide bridge, and a polar aromatic moiety containing nitro and carboxylic acid groups—a combination of chromatographic techniques is typically employed for its purification. The strategy often involves an initial extraction followed by one or more chromatographic steps.
Initial Extraction and Separation: The crude reaction mixture is often first subjected to liquid-liquid extraction to separate the desired product from water-soluble and other immiscible impurities. The carboxylic acid group on the nitrophenyl moiety allows for pH-dependent extraction. By adjusting the pH of the aqueous phase, the solubility of this compound can be manipulated to facilitate its separation from neutral, non-acidic byproducts.
Chromatographic Purification: Column chromatography is the cornerstone for purifying synthetic squalene derivatives. researchgate.netiscientific.org Due to the dual polarity of this compound, both normal-phase and reversed-phase chromatography can be effective.
Silica (B1680970) Gel Column Chromatography: This is a common method for the purification of squalene and its analogues. researchgate.netiscientific.org A solvent system with a gradient of polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to elute compounds from the silica gel stationary phase. iscientific.org The non-polar squalene-like portion of this compound interacts with the non-polar mobile phase, while the more polar head group interacts with the polar silica gel. By carefully adjusting the solvent gradient, fractions enriched with this compound can be collected.
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC on silica gel plates can be utilized. kobe-u.ac.jp This method offers high resolution and allows for the direct visualization and isolation of the product band.
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) is particularly suitable. The separation is based on the hydrophobic interactions between the squalene tail and the stationary phase. A mobile phase, typically a mixture of acetonitrile (B52724) and water, is used for elution. nih.gov The presence of the nitrophenyl chromophore in this compound makes it readily detectable by a UV detector. mdpi.com
The following table summarizes common chromatographic techniques applicable to the purification of this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Reference |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption; separation based on polarity. | iscientific.org |
| Preparative TLC | Silica Gel G | Hexane/Ethyl Acetate | Adsorption; high-resolution separation for small scales. | kobe-u.ac.jp |
| Preparative RP-HPLC | C18 | Acetonitrile/Water | Partition; separation based on hydrophobicity. | nih.gov |
Homogeneity and Purity Assessment
Once purified, the homogeneity of the this compound sample must be rigorously verified. This involves using multiple analytical techniques to ensure the absence of detectable impurities and to confirm the structural integrity of the molecule.
Chromatographic Methods for Purity Analysis: The purity of the final product is often initially assessed by analytical chromatography. A single, sharp, and symmetrical peak in the chromatogram is indicative of a highly pure compound.
Analytical HPLC: Using a high-resolution analytical column (e.g., RP-C18) coupled with a Diode Array Detector (DAD) allows for the assessment of purity at multiple wavelengths. nih.govmdpi.com This can help to identify co-eluting impurities that may have different UV-Vis spectra.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile and thermally stable compounds like squalene. researchgate.netfrontiersin.org For a less volatile derivative like this compound, derivatization to increase volatility might be necessary. GC-MS provides not only a purity profile based on the chromatogram but also mass spectral data to confirm the identity of the main peak. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for quantitative purity assessment by densitometry. researchgate.net The sample is spotted alongside standards, and after development, the plate is scanned at a specific wavelength (e.g., 200 nm for squalene) to quantify the main spot relative to any impurity spots. nih.gov
Spectroscopic Methods for Structural Confirmation and Homogeneity: Spectroscopic methods are indispensable for confirming the chemical structure of the purified this compound and for detecting impurities that may not be resolved chromatographically.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra of a pure sample should show signals corresponding to all the protons and carbons of the this compound structure, with correct chemical shifts, multiplicities, and integration values. The absence of extraneous peaks is a strong indicator of homogeneity. iscientific.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of the compound, which can be compared to the calculated theoretical mass. This confirms the elemental composition and provides strong evidence of the compound's identity. chemrxiv.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups within the molecule, such as the C=C double bonds of the squalene chain, the nitro group (NO₂), and the carboxylic acid (C=O and O-H) functionalities. kobe-u.ac.jp
The table below outlines the primary analytical methods for assessing the homogeneity of synthetic this compound.
| Analytical Method | Information Provided | Indicator of Homogeneity | Reference |
| Analytical HPLC-DAD | Purity profile, UV-Vis spectrum | A single, symmetrical peak with a consistent spectrum across the peak. | nih.govmdpi.com |
| GC-MS | Purity profile, Molecular Weight, Fragmentation Pattern | A single major peak with a mass spectrum corresponding to the target molecule. | researchgate.netfrontiersin.org |
| ¹H and ¹³C NMR | Detailed chemical structure | Clean spectrum with expected signals and no significant unassigned peaks. | iscientific.org |
| High-Resolution MS | Exact molecular mass and elemental composition | A molecular ion peak corresponding to the calculated exact mass of this compound. | chemrxiv.org |
| FT-IR Spectroscopy | Presence of functional groups | Spectrum consistent with the proposed structure, showing characteristic absorption bands. | kobe-u.ac.jp |
In studies involving radiolabeled this compound (e.g., tritiated), an additional assessment of radiochemical purity is necessary. researchgate.net This is typically achieved by analyzing the purified compound using radio-chromatography (e.g., HPLC with an in-line radioactivity detector) to ensure that the radioactivity co-elutes with the single peak of the non-labeled compound.
Elucidation of Cndt Squalene Structure and Conformation in Research Applications
Advanced Spectroscopic Methodologies for Structural Characterization
Spectroscopic methods are indispensable for probing the molecular structure of squalene (B77637) derivatives. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and bonding.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of squalene and its analogues in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular skeleton and the chemical environment of each atom can be constructed. nih.govresearchgate.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure. hmdb.caiscientific.org
COSY experiments reveal correlations between protons that are coupled to each other, typically on adjacent carbons, helping to trace out spin systems within the molecule. nih.gov
HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing an unambiguous link between the ¹H and ¹³C assignments. hmdb.cadlsu.edu.ph
Through the combined application of these NMR methods, a full and unambiguous assignment of all proton and carbon signals in the squalene backbone can be achieved. nih.gov This detailed structural map is essential for identifying any modifications present in a "Cndt-squalene" derivative.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Squalene in CDCl₃
This table presents typical chemical shift values for the key nuclei in the squalene molecule. The numbering follows standard nomenclature for squalene.
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C1, C24 | 16.0 | 1.60 | s |
| C2, C23 | 131.3 | 5.13 | t |
| C3, C22 | 124.4 | 5.13 | t |
| C4, C21 | 26.8 | 2.05 | m |
| C5, C20 | 39.7 | 2.05 | m |
| C6, C19 | 135.1 | - | - |
| C7, C18 | 124.3 | 5.13 | t |
| C8, C17 | 26.7 | 2.01 | m |
| C9, C16 | 39.7 | 2.01 | m |
| C10, C15 | 134.9 | - | - |
| C11, C14 | 124.3 | 5.11 | t |
| C12, C13 | 28.3 | 2.08 | m |
| C25, C26 | 25.7 | 1.68 | s |
| C27, C28 | 17.7 | 1.68 | s |
| C29, C30 | 16.0 | 1.60 | s |
| Data sourced from multiple spectroscopic studies of squalene. nih.govresearchgate.netmdpi.com |
FTIR Spectroscopy measures the absorption of infrared radiation by the molecule. For a squalene derivative, FTIR can readily identify key functional groups. The C-H stretching vibrations of the methyl and methylene (B1212753) groups appear in the 2850-3000 cm⁻¹ region, while the stretching of the C=C double bonds is typically observed around 1665 cm⁻¹. tamu.educhemicalbook.com The presence of additional functional groups in a "this compound" molecule, such as hydroxyl (-OH) or carbonyl (C=O) groups, would give rise to characteristic strong absorption bands in other regions of the spectrum (e.g., ~3400 cm⁻¹ for -OH, ~1700 cm⁻¹ for C=O). scielo.br
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it an excellent tool for studying the C=C bonds in the polyene backbone of squalene. wallonie.benih.gov The Raman spectrum of squalene is dominated by an unusually intense band around 1668 cm⁻¹, corresponding to the symmetric stretching of its six C=C double bonds. researchgate.net The position and shape of this band can provide information about the conformation of the polyene chain. tamu.edu
Combined with computational methods like Density Functional Theory (DFT), vibrational spectra can be used to predict and assign the numerous vibrational modes of a complex molecule like squalene, leading to a deeper understanding of its structure. tamu.edu
Table 2: Key Vibrational Frequencies for Squalene
This table highlights the principal bands in the IR and Raman spectra of squalene, which are indicative of its major functional groups.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| =C-H stretch | ~3030 | ~3030 | Olefinic C-H stretching |
| C-H stretch | 2850-2970 | 2850-2970 | Aliphatic C-H stretching |
| C=C stretch | ~1665 | ~1668 | C=C double bond stretching |
| CH₂ bend | ~1450 | ~1445 | Methylene scissoring |
| CH₃ bend | ~1375 | ~1380 | Methyl umbrella mode |
| Data compiled from various vibrational spectroscopy studies. tamu.eduresearchgate.netnih.gov |
Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and assessing its purity. researchgate.net In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). This technique can confirm the elemental composition and identify potential impurities or degradation products. bio-conferences.orgnist.gov
For a squalene derivative, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of its molecular formula. This is crucial for confirming the identity of the "Cndt" modification. The expected molecular weight of squalene (C₃₀H₅₀) is approximately 410.39 Da. frontiersin.org Any deviation from this mass would indicate a modification.
Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. nih.gov The parent ion of the squalene derivative is selected and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is often characteristic of the molecule's structure, revealing information about the carbon skeleton and the location of functional groups. For instance, the fragmentation of squalene itself often yields characteristic ions at m/z 69 and 81. nist.govfrontiersin.org This technique is particularly useful for identifying isomers of modified squalene, such as different positional isomers of squalene monohydroperoxide. nih.gov
MS is also frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to analyze complex mixtures, separate the compound of interest from impurities, and provide both retention time and mass spectral data for robust identification. frontiersin.orgresearchgate.net
X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and Solution Conformations
While NMR provides detailed information about the average structure in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the three-dimensional structure of molecules in the solid state or in a near-native frozen-hydrated state, respectively.
X-ray Crystallography determines the precise arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. For a squalene derivative to be analyzed by this method, it must first be crystallized. The resulting structure provides highly accurate bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. nih.govresearchgate.net Studies on squalene and its derivatives have revealed that the long, flexible chain can adopt various folded or extended conformations in the crystal lattice. nih.govjetir.org For larger triterpenes, X-ray crystallography has been instrumental in determining complex stereochemistry and ring conformations. scielo.brnih.gov
Chiroptical Spectroscopy for Stereochemical Assignment of this compound
Squalene itself is an achiral molecule. However, many of its derivatives, particularly those formed through biological or chemical transformations like epoxidation, can be chiral. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (the specific 3D arrangement of atoms) of these chiral centers.
These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Optical Rotation (OR) measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible region. ECD is highly sensitive to the spatial arrangement of chromophores and can be used to assign the stereochemistry of complex molecules by comparing experimental spectra to those predicted by quantum chemical calculations. unige.chrsc.org
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. VCD provides a wealth of stereochemical information from the entire molecule, not just the chromophoric parts. scilit.comresearchgate.net
For a chiral "this compound" derivative, these chiroptical methods, especially when combined with computational modeling, would be the definitive approach to unambiguously assign the absolute stereochemistry of any new chiral centers. scilit.com
Chromatographic Techniques for Purity and Isomer Separation in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of a "this compound" compound, chromatography is essential for isolating the compound from a reaction mixture or natural source, assessing its purity, and separating it from any isomers. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. mdpi.com For squalene and its derivatives, both normal-phase and reversed-phase HPLC can be used. worldscientific.commdpi.com
Normal-Phase HPLC , using a polar stationary phase and a non-polar mobile phase, is effective for separating non-polar compounds like squalene from more polar lipids. mdpi.com
Reversed-Phase HPLC , which uses a non-polar stationary phase and a polar mobile phase, is widely used for purity analysis and can separate squalene from very non-polar impurities. nih.gov HPLC systems are often equipped with various detectors, such as UV, Diode Array (DAD), or Mass Spectrometry (MS), to aid in identification and quantification. nih.govmdpi.com
Gas Chromatography (GC) is another powerful separation technique, but it is limited to compounds that are volatile or can be made volatile through derivatization. Squalene is well-suited for GC analysis. bio-conferences.org When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and sensitive detection. frontiersin.orgmdpi.com GC-MS is a gold-standard method for confirming the presence of squalene and quantifying it in various matrices. frontiersin.orgresearchgate.net It is also highly effective at separating isomers that may have very similar properties. worldscientific.com
Table 3: Common Chromatographic Methods for Squalene Analysis
This table summarizes typical conditions used in HPLC and GC for the analysis of squalene, demonstrating the methods used to ensure purity and separate isomers.
| Technique | Column Type | Mobile/Carrier Phase | Detection Method | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile (B52724)/Methanol | UV (210 nm), RID, MS | Purity assessment, Quantification |
| HPLC | Silica (B1680970) (Normal-Phase) | n-Hexane/Isopropanol | UV, DAD | Isolation, Isomer separation |
| GC | Capillary (e.g., DB-5ms) | Helium | FID, MS | Quantification, Purity, Isomer separation |
| TLC | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) | Staining (e.g., iodine) | Initial separation, Purity check |
| Information compiled from various chromatographic research articles. nih.govmdpi.comworldscientific.commdpi.comresearchgate.net |
Computational and Theoretical Chemistry of Cndt Squalene
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. northwestern.edu For squalene (B77637) and its derivatives, these methods, particularly Density Functional Theory (DFT), are used to elucidate electronic structure, molecular orbital energies, and reactivity. researchgate.netmdpi.com
Electronic Structure: QM calculations determine the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting how squalene will interact with other molecules. For instance, the six double bonds in the squalene backbone are electron-rich regions, making them susceptible to electrophilic attack.
Reactivity: The reactivity of squalene, especially its high reactivity with ozone and other oxidizing agents, has been a subject of computational study. nih.gov Calculations can predict the most likely sites of reaction and the energetics of different reaction pathways. For example, studies on the atmospheric oxidation of squalene use computational models to predict the complex array of condensed-phase products formed during ozonolysis, matching simulation data with high-resolution mass spectrometry results. nih.gov In studies of squalene derivatives, DFT has been employed to explore the structure-reactivity relationship, providing insights that guide the synthesis of new compounds. researchgate.net
Table 1: Predicted Reactive Sites in Squalene
| Site | Type | Predicted Reactivity | Computational Method |
|---|---|---|---|
| C=C Double Bonds | Nucleophilic | High susceptibility to electrophilic attack (e.g., ozonolysis) | DFT, COBRA Simulation nih.gov |
| Allylic Hydrogens | Radical Abstraction | Potential site for radical-initiated oxidation | DFT |
Molecular Dynamics Simulations of Cndt-Squalene in Model Biological Environments
Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to study the physical movements of atoms and molecules over time. hawaii.edunih.gov These simulations have been instrumental in understanding how squalene behaves within the hydrophobic core of lipid bilayers, which mimic cell membranes. nih.govmdpi.commdpi.com
MD studies have revealed that the presence of squalene within a model phospholipid bilayer can significantly alter the membrane's physical properties. nih.govnih.gov Squalene, a non-polar lipid, tends to localize in the center of the bilayer. Its accumulation can induce changes in membrane heterogeneity and the formation of microdomains. nih.gov Unlike more rigid molecules like cholesterol, the flexible, snake-like structure of squalene allows it to adopt various conformations within the membrane core.
Key findings from MD simulations of squalene in lipid bilayers include:
Membrane Packing and Area: The inclusion of squalene can increase the area per lipid, suggesting a disordering effect on the lipid acyl chains. nih.gov
Lipid Orientation and Dynamics: Squalene's presence affects the orientation and movement of surrounding phospholipid molecules. nih.gov
Permeability: Changes in membrane packing and fluidity induced by squalene may influence the permeability of the membrane to small molecules. researchgate.netbiorxiv.org
Docking and Molecular Modeling Studies of this compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors of protein targets. mdpi.com For squalene and its derivatives, docking studies have provided crucial insights into their interactions with key enzymes in the cholesterol biosynthesis pathway and other potential targets. bohrium.comnih.govnih.gov
Squalene Epoxidase (SQLE) and Squalene Synthase (SQS): These enzymes are primary targets for cholesterol-lowering drugs. Docking studies have been used to investigate how natural polyphenols and other synthetic compounds bind to and inhibit SQLE and SQS. bohrium.comnih.gov These models reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the enzyme's active site.
Other Potential Targets: Docking has been used to explore the interaction of squalene with a range of other proteins implicated in various diseases, including cancer and inflammation. researchgate.netresearchgate.net For example, studies have investigated squalene's binding affinity to targets like the Epidermal Growth Factor Receptor (EGFR) and B-cell lymphoma 2 (BCL2). researchgate.netresearchgate.net
Table 2: Representative Docking Scores of Squalene and its Inhibitors with Biological Targets
| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Curcumin | Squalene Epoxidase (SQLE) | -10.1 | bohrium.com |
| Piceatannol | Squalene Epoxidase (SQLE) | - | bohrium.com |
| Pterostilbene | Squalene Epoxidase (SQLE) | - | bohrium.com |
| Cynarin | Squalene Synthase (SQS) | -210.39 kJ/mol (MM-PBSA) | nih.gov |
| Squalene | AKT1 | High (unspecified value) | researchgate.net |
| Squalene | BCL2 | High (unspecified value) | researchgate.net |
Structure-Activity Relationship (SAR) Studies through In Silico Approaches for this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR approaches use computational models to predict the activity of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. mdpi.com
For squalene, SAR studies have been crucial in developing derivatives with enhanced therapeutic properties, such as improved inhibitory action against specific enzymes. researchgate.netnih.gov For example, computational analyses of squalene-based carbonic anhydrase inhibitors revealed that sulfonamide derivatives showed potent, low-nanomolar inhibition against the hCA II isoform, while coumarin (B35378) derivatives were selective for the tumor-associated CA IX isoform. nih.gov These studies often combine docking with quantitative structure-activity relationship (QSAR) models to correlate specific structural features (e.g., the presence of certain functional groups) with inhibitory potency. dntb.gov.ua
Development and Validation of Force Fields for this compound Simulations
The accuracy of MD simulations is critically dependent on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system. nih.govresearchgate.net While general-purpose force fields like AMBER, CHARMM, and GROMOS are widely used, their parameters may not always be optimal for specific or unusual molecules. plos.orgnih.gov
For a molecule like squalene, accurate simulation requires a force field that can correctly model the behavior of its long, flexible, and unsaturated hydrocarbon chain. The development and validation of force fields is a meticulous process:
Parameterization: This involves deriving parameters for bond lengths, angles, dihedrals, and non-bonded interactions. This is often done by fitting to high-level quantum mechanical calculations or experimental data. unipi.itnih.gov
Validation: The newly parameterized force field is then tested by running simulations and comparing the results against known experimental observables, such as density, heat of vaporization, or structural properties. nih.govresearchgate.net
While no force field has been developed specifically for a "this compound" entity, simulations of squalene itself rely on well-validated parameter sets for hydrocarbons available in standard biomolecular force fields. The accuracy of these simulations provides confidence in the models used to study squalene's behavior in complex biological systems. rsc.orgnih.govrsc.org
Mechanistic Investigations of Cndt Squalene S Interactions with Biological Systems
Enzyme Kinetic Studies with Cndt-Squalene as a Substrate Analog or Inhibitor
This compound has been instrumental as a tool to probe the active sites of squalene (B77637) cyclases. Its structural similarity to squalene, the natural substrate, allows it to act as a substrate analog, while the reactive dithio-nitrophenyl group enables it to function as an inhibitor.
Research on 2,3-oxidosqualene (B107256) cyclase from Saccharomyces cerevisiae demonstrated that this compound acts as a time-dependent inactivator, following pseudo-first-order kinetics. researchgate.netnih.gov In these studies, this compound exhibited a comparable inactivation ability to 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), with an inhibition constant (Ki) of 1.21 mM, while another thiol reagent, 2-nitro-5-thiocyanobenzoic acid (NTCB), was less effective with a Ki of 15.6 mM. researchgate.netnih.gov A key finding was that when the enzyme was saturated with its natural substrate, oxidosqualene, the inactivation by this compound was reduced, suggesting that this compound targets a thiol group within or near the active site. researchgate.netnih.gov
The formation of a covalent complex between this compound and squalene cyclase has been demonstrated through labeling experiments. nih.gov Studies using tritiated this compound confirmed the covalent modification of a specific cysteine residue within the enzyme. nih.gov This covalent modification is believed to be the basis for the irreversible, time-dependent inhibition observed in kinetic studies. The interaction suggests that the squalene-like portion of this compound directs the molecule to the active site, where the reactive dithio group can then form a disulfide bond with a nearby cysteine residue. researchgate.netnih.gov
Site-Directed Mutagenesis and Chemical Labeling in Conjunction with this compound Probes
Site-directed mutagenesis has been a powerful technique to identify the specific amino acid residues that interact with this compound. nih.gov In studies on squalene-hopene cyclase from Alicyclobacillus acidocaldarius, researchers created several mutant versions of the enzyme to pinpoint the location of critical cysteine residues. nih.gov
One key study focused on a cysteine residue, C435, located in a narrow channel leading to the active site. nih.gov A mutant enzyme where C435 was the only remaining cysteine (C25S/C50S/C455S/C537S) was created. nih.gov Labeling experiments with tritiated this compound showed that this specific cysteine residue was covalently modified by the inhibitor. nih.gov Furthermore, the inactivation of this mutant by this compound and other thiol-modifying agents suggested that modification of C435 obstructs the channel, thereby blocking substrate access to the active site. nih.gov This was further confirmed by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) analysis of the labeled tryptic fragment, which showed the expected altered molecular mass. nih.gov
Another mutant, D376C/C435S, was used to investigate the arrangement of the substrate in the active site. In this mutant, the residue thought to be responsible for protonating the substrate (D376) was replaced with a cysteine. nih.gov
Cellular Uptake and Subcellular Localization Studies of this compound in Model Organisms
While direct studies on the cellular uptake and subcellular localization of this compound are not extensively detailed in the provided search results, research on squalene provides a relevant framework. Squalene itself can readily pass through cell membranes and is distributed both inside and outside the cell. frontiersin.org In yeast, squalene is primarily stored in lipid droplets along with triacylglycerols and steryl esters. nih.govnih.gov However, in mutants unable to form lipid droplets, squalene accumulates in organelle membranes, including the endoplasmic reticulum and plasma membrane. nih.govnih.gov
Studies in animal models have shown that dietary squalene accumulates in the liver, with its subcellular distribution varying between species. epa.gov In rabbits, squalene was found in small cytoplasmic vesicles, the rough endoplasmic reticulum, and nuclear and plasma membranes. epa.gov In mice, it was localized to large lipid droplets and the smooth endoplasmic reticulum, in addition to nuclear and plasma membranes. epa.gov The subcellular localization of squalene synthase, a key enzyme in squalene metabolism, has been definitively identified in the endoplasmic reticulum of rat hepatic cells. nih.gov Given this compound's structural similarity to squalene, it is plausible that it would follow similar uptake and distribution pathways, targeting enzymes located in the endoplasmic reticulum.
Investigation of this compound's Influence on Cellular Signaling Pathways in Research Models
The direct influence of this compound on cellular signaling pathways is not explicitly covered in the available research. However, the effects of squalene and its inhibitors on related pathways offer some context. Squalene itself has been shown to influence signaling pathways related to oxidative and endoplasmic reticulum (ER) stress. core.ac.uknih.gov For example, in mouse hepatocytes, squalene reduced reactive oxygen species (ROS) and enhanced cell viability under oxidative stress by inducing Gpx4. nih.gov It also improved cell viability during ER-induced stress by decreasing the expression of Ern1 and Eif2ak3. nih.gov
Furthermore, a new amphiphilic squalene derivative, HH-Sq, was found to induce more genes involved in intracellular signaling processes compared to squalene in adipocytes differentiated from diabetic adipose-derived stem cells. nih.gov Both squalene and HH-Sq enhanced the expression of genes associated with energy homeostasis and insulin (B600854) sensitivity, such as SIRT1, PRKAA2, and IRS1. nih.gov Given that this compound acts as an inhibitor of squalene cyclase, its primary effect would be the disruption of the sterol biosynthesis pathway. researchgate.netnih.gov This disruption can have downstream effects on signaling pathways that are dependent on sterol levels or intermediates in the pathway.
Biophysical Studies of this compound Interaction with Lipids and Membranes
Direct biophysical studies on this compound's interaction with lipids and membranes are limited in the provided information. However, extensive research on squalene provides valuable insights into how a similar molecule might behave within a lipid bilayer.
In yeast, squalene is well-accommodated within lipid particles and organelle membranes. nih.govnih.gov Biophysical studies on artificial membranes have shown that squalene can be located in the middle of a lipid bilayer, altering its structure and properties. nih.gov The effect of squalene on membrane fluidity depends on the existing membrane environment. nih.govnih.gov In a fluid membrane, squalene tends to increase rigidity, while in a more rigid membrane, it has little additional effect. nih.govnih.gov The key determinant of its impact appears to be the squalene-to-sterol ratio rather than the absolute amount of squalene in the membrane. nih.govnih.gov
Studies on another squalene-related compound, squalamine (B192432), show a strong interaction with lipid headgroups, particularly anionic lipids, through electrostatic interactions. nih.gov Unlike squalene, squalamine does not appear to insert into the hydrophobic core of the membrane but acts as a facial amphiphile on the membrane surface. nih.gov Given this compound's amphiphilic nature, with a nonpolar squalene tail and a polar carboxy-nitrophenyl-dithio headgroup, its interaction with membranes would likely involve both hydrophobic and electrostatic components, potentially anchoring it at the membrane interface where it can interact with membrane-associated enzymes like squalene cyclase.
Biotechnological Production and Metabolic Engineering Approaches for Cndt Squalene
Genetic Engineering of Microbial Cell Factories for Enhanced Cndt-Squalene Precursor Flux
A critical aspect of achieving high yields of this compound is ensuring an abundant supply of its precursors, primarily isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP). nih.govacademicjournals.org Metabolic engineering strategies focus on optimizing the upstream pathways—the mevalonate (B85504) (MVA) pathway in eukaryotes and the methylerythritol phosphate (B84403) (MEP) pathway in prokaryotes—to channel more carbon towards these precursors. thieme-connect.comnih.gov
Key strategies include:
Overexpression of Rate-Limiting Enzymes: In the MVA pathway, HMG-CoA reductase (HMGR) is the primary rate-limiting enzyme. nih.gov Overexpressing a truncated version of this enzyme (tHMGR), which is insensitive to feedback regulation, is a common and effective strategy to boost precursor supply. frontiersin.orgmdpi.com In the MEP pathway, enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and IPP isomerase (IDI) are often targeted for overexpression. frontiersin.orgacademicjournals.org
Upregulating the Entire Pathway: Instead of focusing on a single enzyme, researchers often upregulate multiple genes in the MVA or MEP pathway. acs.orgnih.gov For example, overexpressing all eight genes of the MEP pathway in B. subtilis led to a 4- to 10-fold increase in this compound production. acs.orgnih.gov Similarly, systematic overexpression of MVA pathway enzymes in S. cerevisiae has significantly enhanced titers. nih.gov
Balancing Cofactor Supply: The biosynthesis of this compound precursors is dependent on cofactors like NADPH and ATP. acs.orgbiorxiv.org Engineering cofactor regeneration pathways can alleviate limitations. For instance, co-overexpressing an NADH kinase (POS5) to increase the NADPH pool has resulted in a 27.5-fold increase in this compound production in S. cerevisiae. frontiersin.org In Y. lipolytica, augmenting NADPH supply through the mannitol (B672) cycle has also proven effective. nih.govbiorxiv.org
Blocking Competing Pathways: To maximize the carbon flux towards this compound, competing pathways that drain the precursor pool are often downregulated or deleted. acs.org A primary competing pathway is the synthesis of ergosterol (B1671047) (in yeast) or other sterols, which consumes this compound itself. researchgate.netresearchgate.net Downregulating the expression of squalene (B77637) epoxidase (ERG1), the first enzyme in the sterol synthesis pathway downstream of this compound, effectively redirects metabolic flux, causing this compound to accumulate. researchgate.netresearchgate.netresearchgate.net Another strategy involves increasing the storage capacity for hydrophobic molecules by overexpressing genes like DGA1, which enhances lipid biosynthesis and provides a sink for lipophilic compounds like this compound. frontiersin.orgnih.gov
Directed Evolution and Enzyme Engineering for this compound Synthesis
While pathway optimization increases precursor availability, the efficiency of the final catalytic step—the conversion of two FPP molecules into this compound by squalene synthase (SQS)—is also a critical target for improvement. Directed evolution and protein engineering are powerful tools used to enhance the properties of SQS and other pathway enzymes. researchgate.net
Directed evolution involves creating large libraries of enzyme variants through random mutagenesis and then using a high-throughput screening method to identify mutants with desired properties, such as improved catalytic activity, stability, or altered substrate specificity. researchgate.net For example, SQS enzymes have been subjected to directed evolution to alter their product profile, demonstrating the enzyme's adaptability. researchgate.netresearchgate.net This approach can be used to evolve an SQS that is more efficient under specific industrial fermentation conditions or one that is less susceptible to inhibition.
Rational protein design, guided by the enzyme's crystal structure, allows for more targeted modifications. wikipedia.org Understanding the structure of SQS, including its substrate binding pockets and catalytic site, enables scientists to make specific amino acid substitutions to improve its function. nih.gov For instance, knowledge of the NADPH binding site has allowed for engineering of the enzyme to change its final product. researchgate.net These techniques have been applied to enzymes from various organisms, including yeast and humans, to improve their performance when expressed in microbial hosts. researchgate.net
Omics Technologies (Genomics, Proteomics, Metabolomics) for this compound Pathway Discovery
"Omics" technologies provide a system-wide view of the cellular processes involved in this compound production, enabling the identification of new engineering targets and a deeper understanding of metabolic bottlenecks. kobe-u.ac.jp
Genomics: The sequencing of microbial genomes is fundamental to metabolic engineering. It allows for the identification of native biosynthetic genes, competing pathways, and regulatory elements. nih.gov Comparative genomics can reveal novel enzymes with potentially superior properties from different organisms. The Carl R. Woese Institute for Genomic Biology, for example, contributes to research in this area. nih.gov
Proteomics: This technology involves the large-scale study of proteins. By comparing the proteomes of high-producing strains versus low-producing strains, researchers can identify which enzymes are upregulated or downregulated. This information can confirm the success of genetic modifications and reveal unexpected cellular responses to pathway engineering.
Metabolomics: This is the systematic analysis of all metabolites within a cell or organism. kobe-u.ac.jp Metabolomics is particularly powerful for identifying metabolic bottlenecks. kobe-u.ac.jp An accumulation of an intermediate metabolite upstream of a particular enzyme suggests that this enzyme is a rate-limiting step. researchgate.net For example, metabolomic analysis can reveal limitations in the supply of acetyl-CoA or NADPH, guiding further engineering efforts. kobe-u.ac.jpd-nb.info Correlation analysis between metabolite levels and this compound production can help design more effective metabolic engineering strategies. kobe-u.ac.jp
By integrating these omics approaches, scientists can build comprehensive models of cellular metabolism, such as Flux Balance Analysis (FBA) models, to predict the effects of genetic modifications and design more efficient this compound production strains. frontiersin.orgtandfonline.com
Bioreactor Design and Process Optimization for this compound Fermentation
Translating laboratory-scale this compound production into an industrial process requires careful optimization of fermentation conditions and bioreactor design. nih.gov The goal is to create an environment that maximizes cell growth and product synthesis in a cost-effective and scalable manner.
Key optimization parameters include:
Media Composition: The composition of the culture medium, including the carbon source, nitrogen source, and micronutrients, significantly impacts this compound yields. nih.govmdpi.com For example, using ethanol (B145695) as a carbon source instead of glucose has been shown to increase acetyl-CoA supply and boost this compound production in S. cerevisiae. oup.com Optimizing the carbon-to-nitrogen (C/N) ratio is also crucial for directing metabolic flux towards this compound instead of biomass. nih.govresearchgate.net
Process Control: Maintaining optimal physical and chemical parameters within the bioreactor is essential. These include pH, temperature, and dissolved oxygen levels. For instance, controlling the media pH was found to be a key factor in improving this compound accumulation in Y. lipolytica. nih.govresearchgate.net
Fed-Batch Fermentation: Fed-batch strategies are widely used to achieve high cell densities and high product titers. mdpi.com This involves feeding a concentrated nutrient solution to the bioreactor over time, which prevents the accumulation of inhibitory byproducts and substrate toxicity that can occur in a simple batch process. oup.com Fed-batch fermentation of engineered S. cerevisiae has achieved remarkable this compound titers, with one study reporting 9,472 mg/L from an ethanol feed. nih.govacs.org Another fed-batch process with an engineered Pseudozyma sp. strain yielded 2.06 g/L of this compound. mdpi.com
Table 2: Fermentation Strategies for Enhanced Squalene Production
| Organism | Fermentation Strategy | Key Optimization | Resulting Titer | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Carbon source-controlled fed-batch | Ethanol as carbon source | 9,472 mg/L | nih.govacs.org |
| Saccharomyces cerevisiae | Two-stage fed-batch | Random mutagenesis and screening | 8.2 g/L | frontiersin.org |
| Pseudozyma sp. P4-22 | Fed-batch | Optimized media (corn steep liquor, sea salt) | 2.06 g/L | mdpi.com |
| Yarrowia lipolytica | Bioreactor co-feeding | Glucose and acetate (B1210297) co-feeding | 32.8 g/L | pnas.org |
By combining advanced genetic engineering with optimized bioprocesses, microbial cell factories are becoming a viable and sustainable platform for the industrial production of this compound. springernature.comresearchgate.net
Future Directions and Emerging Research Avenues for Cndt Squalene
Integration of Artificial Intelligence and Machine Learning in Cndt-Squalene Research
The complexity of lipid metabolism and interactions necessitates advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of compounds like this compound.
Predictive Modeling: ML algorithms can be trained on large datasets from mass spectrometry-based lipidomics to identify patterns and predict the biological effects of novel lipids. nih.govresearchgate.net For this compound, this could involve developing models to forecast its metabolic fate, potential protein binding partners, and impact on cellular lipid profiles. mdpi.com These predictive models can significantly accelerate research by prioritizing experimental validations. nih.gov
Hypothetical Application of ML in this compound Research:
| ML Model Type | Research Question for this compound | Input Data | Predicted Output |
| Random Forest / Gradient Boosting | What is the probability of this compound binding to squalene (B77637) epoxidase (SQLE)? | Molecular descriptors of this compound, known SQLE inhibitor data. tandfonline.comnih.gov | Binding affinity score; classification as inhibitor/non-inhibitor. |
| Neural Network | How does this compound alter the cellular lipidome? | High-resolution mass spectrometry data from cells treated with this compound. acs.org | Predicted changes in concentrations of other lipid species. |
| Explainable AI (XAI) | Which structural feature of this compound is most critical for its observed biological activity? | Lipidomic data, structural data of this compound variants. mdpi.com | SHAP (SHapley Additive exPlanations) values identifying key molecular features. mdpi.com |
Advanced Analytical Tool Development for In Situ Monitoring of this compound Interactions
Understanding how this compound behaves within a living cell requires tools that can monitor its interactions in real-time and space without disrupting the system.
Label-Free and In Situ Techniques: Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and low-frequency Raman spectroscopy (LFRS) are emerging as powerful methods for studying lipid interactions. frontiersin.orgmdpi.com QCM-D can provide label-free, real-time data on the binding of compounds like this compound to model lipid membranes, while LFRS can detect its precipitation or crystalline state within a complex medium. frontiersin.orgmdpi.com These methods offer advantages over traditional techniques that require fluorescent labels or destructive sample preparation. frontiersin.org
High-Resolution Imaging: Combining advanced microscopy with specialized probes allows for the direct visualization of molecular processes. While challenging, the development of methods for the in situ analysis of transient molecular interactions in live cell membranes is a key goal. frontiersin.org Future research could focus on developing specific DNA-based or other modular probes that report on the localization and binding partners of this compound within subcellular compartments. frontiersin.org
| Analytical Technique | Potential Application for this compound | Type of Information Gained | Key Advantage |
| Low-Frequency Raman Spectroscopy (LFRS) | Monitoring this compound's physical state during lipolysis in a drug delivery formulation. mdpi.com | Kinetics of precipitation; crystalline vs. amorphous state. | In situ, non-destructive analysis. mdpi.com |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Studying the interaction of this compound with supported lipid bilayers modeling the cell membrane. frontiersin.org | Binding affinity, kinetics, changes to membrane integrity. | Real-time, label-free monitoring. frontiersin.org |
| Fluorescence Spectroscopy | Assessing the affinity and specificity of this compound for a target protein using intrinsic or extrinsic fluorophores. molbiolcell.org | Binding constants, conformational changes upon binding. | High sensitivity and suitable timescale for molecular interactions. molbiolcell.org |
Expanding the Scope of this compound as a Molecular Probe for Uncharted Biological Pathways
A chemically modified molecule like this compound can serve as a valuable tool to investigate biological systems. icr.ac.uk By incorporating specific functionalities (e.g., photo-activatable groups, click-chemistry handles), this compound can be transformed into a molecular probe.
Pathway Elucidation: Squalene itself is a crucial intermediate in sterol biosynthesis, and its levels are tightly regulated. mdpi.compnas.org A this compound probe could be used to trace its path through these and other metabolic routes, potentially identifying new enzymes or transporters that interact with squalene-like molecules. nih.govmdpi.com For example, a photoaffinity probe based on the this compound scaffold could be used to covalently label and identify binding proteins within the cell, revealing previously unknown regulatory interactions. pnas.org
Tool Compounds for Target Validation: Even if a compound is not suitable as a drug, it can be an invaluable "chemical tool" for research. icr.ac.uk A version of this compound designed to be a highly selective inhibitor of a specific enzyme, such as squalene epoxidase or squalene synthase, could be used to study the biological consequences of blocking that particular step, helping to validate it as a drug target for diseases like cancer or metabolic disorders. nih.govicr.ac.uk
Sustainable and Green Chemistry Approaches in this compound Synthesis and Production
As with any chemical of interest, developing sustainable production methods is paramount. This is especially true for squalene and its derivatives, traditionally sourced from shark liver oil, which raises significant ecological concerns. researchgate.netresearch.ie
Biosynthesis and Metabolic Engineering: A major avenue of research is the production of squalene in microbial hosts like Saccharomyces cerevisiae and various microalgae. researchgate.netacs.org By engineering the metabolic pathways of these organisms, researchers have achieved significant increases in squalene yields. acs.org Similar strategies could be developed for this compound, potentially by introducing enzymes capable of performing the final "Cndt" modification into a high-squalene-producing microbial strain. This approach offers a sustainable, low-cost, and environmentally friendly alternative to chemical synthesis. researchgate.net
Chemo-enzymatic Synthesis: Green chemistry principles can be applied to the synthesis of this compound. This involves combining chemical steps with biocatalysis. For instance, a squalene precursor could be produced via fermentation, followed by a highly specific enzymatic or clean chemical reaction to add the "Cndt" functional group. chimia.ch This hybrid approach can improve atom economy, reduce waste, and lower energy consumption compared to purely chemical routes. chimia.ch One study, for example, described the synthesis of a hexathiolated squalene derivative using thiol-ene coupling reactions, a process that aligns with green chemistry principles. scirp.org
Multidisciplinary Collaborations in Advancing this compound Scholarly Investigations
The complexity of modern biomedical research demands the integration of diverse expertise. Progress in understanding and utilizing this compound will depend on robust collaborations between scientists from various fields. icr.ac.ukacs.org
Chemistry and Biology Synergy: The development of this compound as a research tool or therapeutic lead is an iterative process requiring constant feedback between chemists and biologists. wehi.edu.auacs.org Chemists can synthesize novel analogues of this compound, which biologists then test in cellular or animal models. The biological results, in turn, guide the chemists in designing the next generation of molecules with improved properties. acs.org
Integrating Academia and Industry: Partnerships between academic research labs and pharmaceutical companies can bridge the gap between basic discovery and practical application. acs.orgunc.edu Academic labs can focus on the fundamental mechanisms and novel applications of this compound, while industry partners can provide resources and expertise in drug development, optimization, and scaling up production. Such collaborations are essential for translating early-stage compounds into viable products. acs.org This team-based approach, bringing together synthetic chemists, assay developers, computational biologists, and pharmacologists, is crucial for overcoming the complex challenges in modern drug discovery. wehi.edu.auunc.edu
Q & A
Q. How should researchers design experiments to characterize the physicochemical properties of CNDT-squalene?
Answer: Experimental design should prioritize controlled variables (e.g., temperature, solvent purity) and employ techniques like nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and dynamic light scattering (DLS) for colloidal behavior analysis. Replicate measurements and negative controls are critical to minimize artifacts. For reproducibility, follow standardized protocols from analytical chemistry literature and validate results against reference databases like SciFinder .
Q. What methodological approaches are recommended for conducting a systematic literature review on this compound’s biological activity?
Answer: Use databases such as PubMed, Web of Science, and Scopus with Boolean operators (e.g., "this compound AND (biosynthesis OR pharmacokinetics)"). Apply inclusion/exclusion criteria to filter studies by relevance (e.g., peer-reviewed articles, in vivo/in vitro models). Tools like PRISMA flow diagrams help track screening processes . For synthesis, categorize findings into themes (e.g., mechanisms of action, toxicity thresholds) and resolve contradictions by comparing experimental conditions .
Q. How can researchers ensure robust data collection in studies investigating this compound’s stability under varying environmental conditions?
Answer: Implement longitudinal studies with time-series data to track degradation. Use triplicate samples and calibrate instruments (e.g., mass spectrometers) before each run. For qualitative stability metrics, apply inductive coding to identify patterns in oxidation or isomerization . Data should be archived in repositories like Zenodo with metadata detailing experimental parameters (temperature, humidity) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported data on this compound’s cytotoxicity across cell lines?
Answer: Conduct meta-analyses to identify confounding variables (e.g., cell culture media composition, exposure duration). Use statistical methods like ANOVA to test for batch effects or inter-lab variability. Follow-up experiments might include dose-response curves with standardized cell lines (e.g., HEK293 vs. HepG2) and cross-validation via orthogonal assays (e.g., flow cytometry vs. MTT) . Transparent reporting of negative results is essential to mitigate publication bias .
Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, lipidomics) to study this compound’s role in metabolic pathways?
Answer: Employ bioinformatics pipelines (e.g., KEGG pathway analysis) to map interactions between this compound and lipid metabolism genes. Use mixed-effects models to account for biological variability in omics datasets. For qualitative insights, apply thematic analysis to cluster gene expression patterns linked to squalene synthase activity . Data integration tools like Cytoscape can visualize network interactions .
Q. How can researchers address reproducibility challenges in synthesizing this compound analogs with consistent stereochemistry?
Answer: Optimize reaction conditions (e.g., chiral catalysts, solvent systems) using design-of-experiments (DoE) frameworks. Validate stereochemical outcomes via X-ray crystallography or circular dichroism. Document synthetic protocols in granular detail, including failure cases (e.g., racemization under specific pH conditions) . Collaborative platforms like ELN (Electronic Lab Notebooks) enhance traceability .
Methodological Best Practices
Q. What frameworks are suitable for analyzing the environmental impact of this compound in ecotoxicology studies?
Answer: Adopt tiered risk assessment models: Tier 1 (screening via QSAR predictions), Tier 2 (microcosm experiments to assess biodegradation), and Tier 3 (field studies monitoring bioaccumulation). Use LC-MS/MS for trace quantification in environmental samples and align findings with regulatory guidelines (e.g., OECD Test No. 308) .
Q. How should researchers structure a manuscript to highlight novel findings about this compound’s immunomodulatory effects?
Answer: Follow IMRAD (Introduction, Methods, Results, Discussion) structure with emphasis on the Discussion section. Contrast results with prior literature (e.g., "Our data conflict with Smith et al. (2020) due to differences in adjuvant formulations"). Use graphical abstracts to summarize mechanisms and ensure figures adhere to journal guidelines (e.g., minimal chemical structures, color-coded pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
